molecular formula C19H29N3O3S B2935284 N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide CAS No. 1235691-89-0

N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide

Cat. No.: B2935284
CAS No.: 1235691-89-0
M. Wt: 379.52
InChI Key: LNQKRGQCZXXKEQ-SDNWHVSQSA-N
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Description

N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3O3S and its molecular weight is 379.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide, due to its complex structure, is often a key intermediate or target molecule in the synthesis of various chemical compounds. For example, its derivatives have been utilized in the efficient and practical asymmetric synthesis of certain intermediates, which are useful in the development of nociceptin antagonists. This process involves key steps such as diastereoselective reduction and efficient isomerization, demonstrating the compound's role in producing enantiomerically pure substances for pharmaceutical applications (H. Jona et al., 2009).

Another aspect of research focuses on the synthesis and characterization of tert-butyl derivatives linked with piperazine structures, aiming to explore their chemical properties and potential biological activities. Studies have reported on the synthesis of such compounds through condensation reactions, characterized by spectroscopic methods and X-ray diffraction, to understand their molecular structures and potential interactions in biological systems (C. Sanjeevarayappa et al., 2015).

Polymer Synthesis

Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol showcases the application of tert-butyl piperidine derivatives in polymer chemistry. These studies involve the preparation of polyamides with flexible main-chain ether linkages, offering insights into the material's solubility, thermal stability, and potential for creating transparent, flexible films (S. Hsiao et al., 2000).

Medicinal Chemistry and Drug Development

In medicinal chemistry, tert-butyl piperidine derivatives have been explored for their potential as anti-malarial agents. The synthesis and structural analysis of such compounds aim to understand the relationship between their molecular configuration and biological activity, contributing to the design of more effective anti-malarial drugs (W. Cunico et al., 2009).

Additionally, the modification and evaluation of tert-butyl piperidine derivatives for analgesic activity highlight the ongoing research into their therapeutic potential. By designing and synthesizing novel analogs, researchers aim to improve pharmacological profiles and identify compounds with enhanced efficacy and safety profiles for pain management (Cunbin Nie et al., 2020).

Properties

IUPAC Name

N-tert-butyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-19(2,3)21-18(23)22-12-9-17(10-13-22)15-20-26(24,25)14-11-16-7-5-4-6-8-16/h4-8,11,14,17,20H,9-10,12-13,15H2,1-3H3,(H,21,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQKRGQCZXXKEQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.